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Compound of Interest

Compound Name: 2-Nitrosopyridine

Cat. No.: B1345732 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for

2-nitrosopyridine, a molecule of interest in synthetic and medicinal chemistry. The document

collates data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible

(UV-Vis) spectroscopy, presents detailed experimental protocols for acquiring such data, and

includes a visual representation of the analytical workflow.

Core Spectroscopic Data
Quantitative spectroscopic data for monomeric 2-nitrosopyridine is not extensively

documented in publicly available literature, likely due to its reactivity and tendency to dimerize.

The following tables summarize the most relevant available data and expected values based

on related compounds and theoretical studies.

Infrared (IR) Spectroscopy
The most definitive spectroscopic data found for 2-nitrosopyridine is its infrared spectrum,

particularly the characteristic stretching frequency of the nitroso group.

Table 1: Infrared (IR) Spectroscopic Data for 2-Nitrosopyridine
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Vibrational Mode Frequency (cm⁻¹) Notes

N=O Stretch 1509

This prominent band is

indicative of the monomeric

form of 2-nitrosopyridine. The

dimer exhibits different signals.

[1]

In-plane Ring Distortion ~1150

A band in this region is

associated with in-plane ring

distortion with a contribution

from C-N(=O) bond stretching.

[1]

In-plane Ring Deformation ~700

An isolated band in this region

is attributed to in-plane ring

deformation.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimentally determined ¹H and ¹³C NMR data for 2-nitrosopyridine are not readily

available in the searched literature. The values presented below are estimations based on the

analysis of similar pyridine derivatives and general principles of NMR spectroscopy.

Table 2: Predicted NMR Spectroscopic Data for 2-Nitrosopyridine
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Nucleus
Predicted Chemical
Shift (ppm)

Multiplicity Notes

¹H-NMR 8.5 - 8.7 Doublet
Proton at C6 (ortho to

nitrogen)

7.8 - 8.0 Triplet of doublets
Proton at C4 (para to

nitrogen)

7.3 - 7.5 Doublet of doublets
Proton at C3 (ortho to

nitroso group)

7.2 - 7.4 Triplet
Proton at C5 (meta to

nitrogen)

¹³C-NMR ~160 Singlet
C2 (carbon attached

to the nitroso group)

~150 Singlet C6

~138 Singlet C4

~125 Singlet C5

~120 Singlet C3

Ultraviolet-Visible (UV-Vis) Spectroscopy
Specific experimental UV-Vis absorption maxima for 2-nitrosopyridine are not explicitly

detailed in the available resources. However, the expected absorption regions based on the

electronic transitions of the nitroso and pyridine moieties are presented below.

Table 3: Expected UV-Visible (UV-Vis) Absorption Data for 2-Nitrosopyridine

Electronic Transition Expected λmax (nm) Molar Absorptivity (ε)

n → π* (Nitroso group) ~350 - 450 Low to moderate

π → π* (Pyridine ring) ~250 - 280 High
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Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques discussed.

Infrared (IR) Spectroscopy
A standard protocol for obtaining the IR spectrum of a solid sample like 2-nitrosopyridine
involves the KBr pellet method.

Sample Preparation: A small amount of 2-nitrosopyridine is finely ground with

spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle. The mixture is

then compressed under high pressure in a die to form a thin, transparent pellet.

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A

background spectrum of a pure KBr pellet is recorded first. The sample spectrum is then

acquired, typically over a range of 4000 to 400 cm⁻¹.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Note: For the monomeric form, cryogenic photolysis of the dimer in a KBr pellet at low

temperatures (e.g., 12 K) is required, followed by immediate spectral acquisition.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of 2-nitrosopyridine is prepared by dissolving 5-10 mg of

the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆)

in a 5 mm NMR tube. A small amount of an internal standard, such as tetramethylsilane

(TMS), may be added for chemical shift referencing.

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard one-

pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is

generally performed to simplify the spectrum and improve the signal-to-noise ratio.

Data Processing: The acquired free induction decay (FID) is processed using Fourier

transformation, phasing, and baseline correction to obtain the final spectrum. Chemical shifts

are reported in parts per million (ppm) relative to the internal standard.
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Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: A stock solution of 2-nitrosopyridine is prepared by accurately

weighing a small amount of the compound and dissolving it in a UV-grade solvent (e.g.,

ethanol, acetonitrile) in a volumetric flask. Serial dilutions are then made to obtain solutions

of appropriate concentrations for measurement (typically in the micromolar range).

Data Acquisition: A quartz cuvette is filled with the sample solution, and another is filled with

the pure solvent to serve as a blank. The absorbance spectrum is recorded over a specific

wavelength range (e.g., 200-800 nm) using a UV-Vis spectrophotometer.

Data Analysis: The wavelengths of maximum absorbance (λmax) are identified from the

spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl),

where A is the absorbance, c is the molar concentration, and l is the path length of the

cuvette.

Mandatory Visualization
The following diagram illustrates the logical workflow for the spectroscopic analysis of 2-
nitrosopyridine.
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Spectroscopic Analysis Workflow for 2-Nitrosopyridine

Sample Preparation

Spectroscopic Measurement

Data Processing & Interpretation

Synthesis of
2-Nitrosopyridine

Purification & Isolation

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy UV-Vis Spectroscopy

Process NMR Data
(Chemical Shifts, Multiplicity)

Process IR Data
(Vibrational Frequencies)

Process UV-Vis Data
(λmax, Molar Absorptivity)

Structural Confirmation
&

Property Analysis

Click to download full resolution via product page

Caption: A logical workflow for the spectroscopic analysis of 2-nitrosopyridine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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2-Nitrosopyridine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1345732#spectroscopic-data-nmr-ir-uv-vis-of-2-
nitrosopyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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